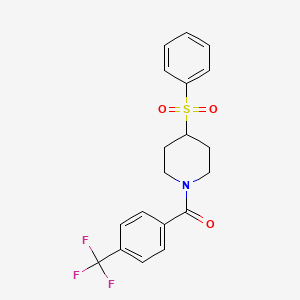

![molecular formula C15H15N3O5S2 B2865799 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide CAS No. 946227-59-4](/img/structure/B2865799.png)

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

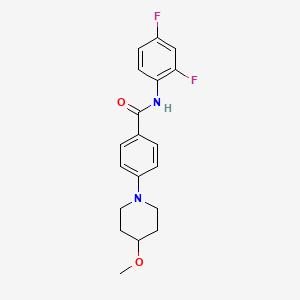

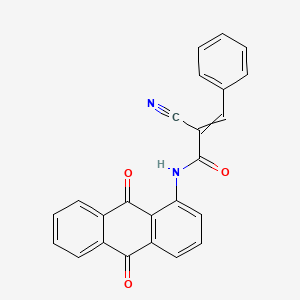

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antisense Drug Technology

Antisense drugs are designed to interfere with the process of protein synthesis by binding to specific messenger RNA (mRNA) molecules and preventing them from being translated into proteins. The compound’s structural features, such as the methoxyethyl and methylsulfonyl groups, may enhance its affinity and specificity for target mRNA sequences, making it a valuable tool for gene silencing in disease models .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic properties of new drugs is crucial for determining their efficacy and safety profiles. This compound could be used as a model to study the absorption, distribution, metabolism, and excretion (ADME) of drugs with similar structures. Additionally, its potential effects on various biological pathways can be assessed in vitro and in vivo, providing insights into its therapeutic potential .

Toxicology Studies

The safety of new therapeutic agents must be thoroughly evaluated before they can be used in clinical settings. The toxicological properties of this compound, including its potential to cause adverse effects at different doses and exposure durations, can be studied in animal models. This research can inform the design of safer drugs with minimized side effects .

Molecular Mechanism Elucidation

The compound’s unique structure allows researchers to use it as a probe to understand molecular interactions and mechanisms within cells. It can help in identifying the roles of specific enzymes, receptors, and other proteins in health and disease, thereby contributing to the development of targeted therapies .

Biomarker Discovery

Biomarkers are indicators of biological states or conditions and are critical for disease diagnosis and monitoring. By studying the interactions of this compound with various biomolecules, researchers can identify new biomarkers for diseases that the compound may influence or modulate .

Drug Delivery Systems

The chemical properties of this compound suggest it could be incorporated into drug delivery systems to improve the targeting and release of drugs in the body. Its structure could be modified to create prodrugs or to be encapsulated in nanoparticles for targeted therapy, enhancing the effectiveness of treatments for various diseases .

Mechanism of Action

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . Tyrosinase inhibitors are often used in cosmetics and treatments for pigmentation disorders .

Mode of Action

The compound interacts with tyrosinase, inhibiting its activity. This inhibition is achieved through the formation of three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . This interaction is stronger than that of kojic acid, a well-known competitive tyrosinase inhibitor .

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is the process by which melanin is produced in the skin, hair, and eyes. By inhibiting tyrosinase, the compound prevents melanin accumulation, thereby inhibiting pigmentation disorders .

Result of Action

The result of the compound’s action is a notable decrease in melanogenesis in B16F10 melanoma cells . This suggests that the compound could be effective in preventing and treating pigmentation disorders .

properties

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c1-22-8-7-18-11-4-3-10(25(2,20)21)9-13(11)24-15(18)17-14(19)12-5-6-16-23-12/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKIFSRWZGILGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/no-structure.png)

![N-[(1R,2S)-2-Naphthalen-2-ylcyclopropyl]oxirane-2-carboxamide](/img/structure/B2865725.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2865732.png)